![molecular formula C15H10ClFO4 B6408634 4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-52-6](/img/structure/B6408634.png)
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
Übersicht
Beschreibung
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (hereafter referred to as 4-Cl-2-FMCB) is an organic compound with a variety of applications in the scientific field. It is a derivative of benzoic acid, a carboxylic acid, and is synthesized from the reaction of 4-chlorobenzoic acid and 3-fluoro-4-methoxybenzaldehyde. 4-Cl-2-FMCB is a white crystalline solid that is insoluble in water and soluble in most organic solvents. It has a molar mass of 282.58 g/mol and a melting point of 122-124 °C.
Wissenschaftliche Forschungsanwendungen
4-Cl-2-FMCB has a variety of applications in the scientific field. It is used in the synthesis of a variety of compounds, such as 4-chloro-2-fluoromethoxybenzoic acid and its derivatives, which have potential applications in the development of drugs for the treatment of cancer and other diseases. 4-Cl-2-FMCB is also used in the synthesis of aryl-substituted benzoic acid derivatives, which have potential applications in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, 4-Cl-2-FMCB is used in the synthesis of aryl-substituted benzoic acid derivatives, which have potential applications in the development of drugs for the treatment of inflammation and other diseases.
Wirkmechanismus
The mechanism of action of 4-Cl-2-FMCB is not fully understood, but it is believed to involve the formation of aryl-substituted benzoic acid derivatives. These derivatives are believed to interact with enzymes and other proteins in the body, leading to the desired biological effects. For example, the aryl-substituted benzoic acid derivatives produced from 4-Cl-2-FMCB may interact with enzymes involved in the metabolism of drugs, leading to increased drug efficacy. Additionally, the aryl-substituted benzoic acid derivatives produced from 4-Cl-2-FMCB may interact with proteins involved in the regulation of inflammation, leading to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-2-FMCB are not fully understood, but it is believed to interact with enzymes and other proteins in the body, leading to the desired biological effects. For example, the aryl-substituted benzoic acid derivatives produced from 4-Cl-2-FMCB may interact with enzymes involved in the metabolism of drugs, leading to increased drug efficacy. Additionally, the aryl-substituted benzoic acid derivatives produced from 4-Cl-2-FMCB may interact with proteins involved in the regulation of inflammation, leading to anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Cl-2-FMCB in lab experiments offers several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a relatively stable compound, making it suitable for use in a variety of experiments. Third, it is soluble in most organic solvents, making it easy to work with. Additionally, it is relatively non-toxic, making it safe to handle in the lab.
However, there are also some limitations to using 4-Cl-2-FMCB in lab experiments. First, it is not water-soluble, making it difficult to use in certain experiments. Second, it is not very reactive, making it difficult to use in some reactions. Third, it is not very stable, making it difficult to store for long periods of time.
Zukünftige Richtungen
The potential applications of 4-Cl-2-FMCB are numerous and varied. In the future, it may be used in the synthesis of a variety of compounds, such as aryl-substituted benzoic acid derivatives, which have potential applications in the development of drugs for the treatment of cancer and other diseases. Additionally, it may be used in the synthesis of compounds for the treatment of Alzheimer's disease and other neurological disorders. Additionally, it may be used in the synthesis of compounds for the treatment of inflammation and other diseases. Finally, it may be used in the synthesis of compounds for the treatment of metabolic disorders, such as diabetes.
Synthesemethoden
4-Cl-2-FMCB is synthesized through a two-step method. The first step is the reaction of 4-chlorobenzoic acid and 3-fluoro-4-methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces 4-chloro-2-fluoromethoxybenzoic acid. The second step is the reaction of 4-chloro-2-fluoromethoxybenzoic acid with p-toluenesulfonyl chloride in the presence of triethylamine. This produces 4-Cl-2-FMCB as the final product.
Eigenschaften
IUPAC Name |
4-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)17)12-7-9(16)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAODUSJHAAYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691508 | |
Record name | 5-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261940-52-6 | |
Record name | 5-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.